Pralsetinib
カタログ番号 B610190
CAS番号:
2097132-94-8
分子量: 533.6124
InChIキー: MXSCYXULRDBMTH-RWYJCYHVSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Pralsetinib is a selective Rearranged during Transfection (RET) inhibitor . It is used to treat metastatic (cancer that has already spread) non-small cell lung cancer (NSCLC) and in patients whose tumors have RET fusion-positive genes .
Synthesis Analysis
Pralsetinib is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .Molecular Structure Analysis
The structures of RET–pralsetinib as determined by X-ray crystallography revealed that pralsetinib binds RET in a unique way compared with the binding modes of other Tyrosine Kinase Inhibitors (TKIs) .Chemical Reactions Analysis
Pralsetinib is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .科学的研究の応用
Treatment of Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
- Scientific Field : Oncology
- Summary of Application : Pralsetinib is a kinase inhibitor indicated for the treatment of metastatic rearranged during transfection (RET) fusion-positive non-small cell lung cancer . It is approved in the United States for treatment of adult patients with metastatic RET fusion-positive NSCLC .
- Methods of Application : Pralsetinib is administered orally .
- Results or Outcomes : Pralsetinib showed rapid and durable anti-tumor activity in patients previously treated with platinum-based chemotherapy . Efficacy for RET fusion–positive NSCLC was evaluated in 87 patients previously treated with platinum-based chemotherapy and 27 treatment-naïve patients .
Impact of Hepatic Impairment on Pralsetinib Pharmacokinetics
- Scientific Field : Pharmacokinetics
- Summary of Application : Pralsetinib is primarily eliminated by the liver and hence hepatic impairment (HI) is likely to alter its pharmacokinetics (PK). This study aimed to determine the pralsetinib PK, safety, and tolerability in subjects with moderate and severe HI .
- Methods of Application : The study compared the systemic exposure (area under the plasma concentration time curve from time 0 to infinity [AUC 0–∞]) to pralsetinib in subjects with moderate and severe HI to subjects with normal hepatic function .
- Results or Outcomes : Subjects with moderate and severe HI had similar systemic exposure to pralsetinib, with AUC 0–∞ geometric mean ratios (GMR) of 1.12 and 0.858, respectively, compared to subjects with normal hepatic function . These results suggested that moderate and severe hepatic impairment did not have a meaningful impact on the exposure to pralsetinib, thus not warranting a dose adjustment in this population .
Treatment of Advanced RET Fusion-Positive Thyroid Cancer
- Scientific Field : Oncology
- Summary of Application : Pralsetinib is approved for the treatment of adults and pediatric patients 12 years and older with advanced or metastatic RET fusion-positive thyroid cancer who require systemic therapy and who are radioactive iodine-refractory .
- Methods of Application : Pralsetinib is administered orally .
Investigation of Pralsetinib’s Impact on Male Fertility
- Scientific Field : Reproductive Biology
- Summary of Application : A study was conducted to investigate the potential for Pralsetinib to impair male fertility .
- Methods of Application : The study involved treated male rats (vehicle control and high dose only) mated to untreated female rats .
Treatment of RET-Altered Solid Tumors
- Scientific Field : Oncology
- Summary of Application : Pralsetinib is being investigated for the treatment of various types of solid tumors that are altered by the RET gene . This includes cancers such as colorectal cancer, breast cancer, and others .
- Methods of Application : Pralsetinib is administered orally .
Safety And Hazards
特性
IUPAC Name |
N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBJPZSROAGMF-SIYOEGHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336540 | |
Record name | Pralsetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pralsetinib | |
CAS RN |
2097132-94-8 | |
Record name | Pralsetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralsetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRALSETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
For This Compound
2,520
Citations
… Pralsetinib was recently … MTC; pralsetinib is under regulatory review in the EU for RET fusion-positive NSCLC. This article summarizes the milestones in the development of pralsetinib …
Number of citations: 71
link.springer.com
Background Oncogenic alterations in RET have been identified in multiple tumour types, including 1–2% of non-small-cell lung cancers (NSCLCs). We aimed to assess the safety, …
Number of citations: 261
www.thelancet.com
… considerations during FDA review leading to the approval of pralsetinib. … pralsetinib did not have clear effects on mating performance or ability to become pregnant in rats, pralsetinib …
Number of citations: 51
aacrjournals.org
… We aimed to assess the safety and antitumour activity of pralsetinib, a highly potent, … positive thyroid cancer, with pralsetinib. Our data show that pralsetinib has clinical activity in patients …
Number of citations: 215
www.thelancet.com
… and papillary thyroid carcinoma, while pralsetinib was approved by the FDA for treating RET fusion-positive NSCLC. The US FDA approved for pralsetinib was updated on December 1, …
Number of citations: 141
www.sciencedirect.com
… and pralsetinib, we showed here that the pralsetinib-resistant … insight into managing pralsetinib resistance associated with … could be an option when pralsetinib-treated cancers progress …
Number of citations: 29
www.nature.com
… The approval of pralsetinib was based on results observed in the phase 1/2 ARROW clinical trial (NCT03037385), which demonstrated efficacy for pralsetinib in patients with RET fusion-…
Number of citations: 17
search.proquest.com
… Pralsetinib, an investigational agent, is a potent and … In the first-in-human ARROW study (NCT03037385), pralsetinib … baseline following treatment with pralsetinib and whether early …
Number of citations: 12
www.sciencedirect.com
… of pralsetinib in patients with RET-altered NSCLC and thyroid cancer from the ARROW study were previously reported 10,11 . After recent approvals of pralsetinib … safety of pralsetinib in …
Number of citations: 70
www.nature.com
Background RET fusions are present in 1%–2% of non-small cell lung cancer (NSCLC). Pralsetinib, a highly potent, oral, central nervous system-penetrant, selective RET inhibitor, …
Number of citations: 47
www.sciencedirect.com
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。